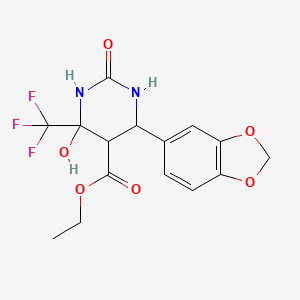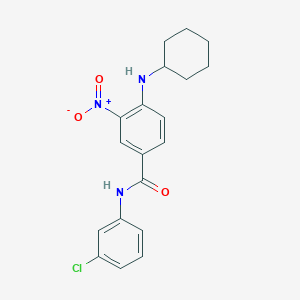![molecular formula C23H33N3O B4085412 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide](/img/structure/B4085412.png)
4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide
Vue d'ensemble
Description
4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide, also known as MMPI or MPAC, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained interest in scientific research due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has shown potential therapeutic applications in various diseases such as cancer, Parkinson's disease, and Alzheimer's disease. In cancer, 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Parkinson's disease, 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has been shown to protect dopaminergic neurons from oxidative stress and prevent neuroinflammation. In Alzheimer's disease, 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has been shown to inhibit the aggregation of amyloid-beta peptides and improve cognitive function.
Mécanisme D'action
The mechanism of action of 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. MMPs play a crucial role in various physiological processes such as tissue remodeling, angiogenesis, and inflammation. 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has also been shown to inhibit the activity of dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. Inhibition of DAT leads to an increase in the concentration of dopamine in the synaptic cleft, which can have therapeutic effects in Parkinson's disease.
Biochemical and Physiological Effects
4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. In cancer, 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has also been shown to inhibit angiogenesis by inhibiting the activity of MMPs and vascular endothelial growth factor (VEGF). In Parkinson's disease, 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has been shown to protect dopaminergic neurons from oxidative stress by inhibiting the production of reactive oxygen species (ROS) and increasing the expression of antioxidant enzymes. 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has also been shown to prevent neuroinflammation by inhibiting the production of pro-inflammatory cytokines. In Alzheimer's disease, 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the beta-sheet region of the peptide and stabilizing the alpha-helical structure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit the activity of MMPs and DAT, and its ability to induce apoptosis and inhibit angiogenesis. The limitations of using 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide in lab experiments include its low solubility in water, its potential toxicity, and its limited availability.
Orientations Futures
There are several future directions for the research on 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide. One direction is to further investigate the mechanism of action of 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide and its potential therapeutic applications in various diseases. Another direction is to develop more efficient synthesis methods for 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide and its derivatives. Additionally, the development of new formulations of 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide with improved solubility and bioavailability could enhance its potential therapeutic applications. Finally, the evaluation of the safety and toxicity of 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide in preclinical and clinical studies is essential for its potential use as a therapeutic agent.
Propriétés
IUPAC Name |
4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O/c1-17-3-5-20(6-4-17)22-12-18-11-19(13-22)15-23(14-18,16-22)24-21(27)26-9-7-25(2)8-10-26/h3-6,18-19H,7-16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHMHMCMLGKYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)N5CCN(CC5)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(2-pyrimidinylthio)acetyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4085348.png)
![8-(4-hydroxy-3,5-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4085354.png)
![N-(4-{[(2-chlorobenzyl)amino]carbonyl}phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4085355.png)
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(4-methyl-1-piperazinecarboxamide)](/img/structure/B4085357.png)
![2,2-dimethyl-5-(4-morpholinyl)-9-phenyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B4085359.png)
![N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-5,6,6a,7,12,12a-hexahydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4085361.png)
![8,8-dimethyl-5-(4-morpholinyl)-2-(4-morpholinylcarbonyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4085367.png)

![6-({[4-(benzoylamino)-3-methoxyphenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4085383.png)
![ethyl 4-[({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4085396.png)

![6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4085422.png)
![6-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4085423.png)
![6-amino-3-propyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4085430.png)